molecular formula C25H21N3OS2 B4289042 (8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

Cat. No.: B4289042
M. Wt: 443.6 g/mol
InChI Key: RXKIGRVABWAINI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and multiple substituents such as amino, benzyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Bohlmann-Rahtz reaction, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyran Ring: The pyridine derivative undergoes cyclization with a suitable dihydropyran precursor to form the pyrano[3,2-c]pyridine core.

    Introduction of Substituents: The amino, benzyl, and thienyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes are designed to ensure reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups and the presence of both pyridine and pyran rings

Properties

IUPAC Name

(8E)-2-amino-6-benzyl-4-thiophen-3-yl-8-(thiophen-3-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS2/c26-11-21-23(19-7-9-31-16-19)22-14-28(12-17-4-2-1-3-5-17)13-20(24(22)29-25(21)27)10-18-6-8-30-15-18/h1-10,15-16,23H,12-14,27H2/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKIGRVABWAINI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CSC=C2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CSC=C2)/C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 2
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 3
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 4
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 5
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 6
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

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